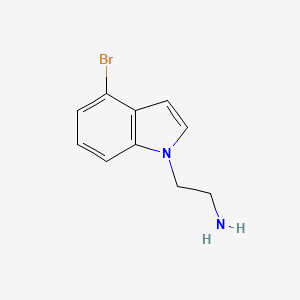

1H-Indole-1-ethanamine, 4-bromo-

概要

説明

1H-Indole-1-ethanamine, 4-bromo- is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The addition of a bromine atom at the 4-position of the indole ring enhances its chemical reactivity and biological activity .

準備方法

Synthetic Routes and Reaction Conditions: 1H-Indole-1-ethanamine, 4-bromo- can be synthesized through various methods. One common approach involves the bromination of 1H-indole-1-ethanamine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane . The reaction is typically carried out at room temperature or under reflux conditions to achieve high yields.

Industrial Production Methods: Industrial production of 1H-Indole-1-ethanamine, 4-bromo- often involves large-scale bromination reactions using automated reactors to ensure consistent product quality and yield. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

化学反応の分析

Types of Reactions: 1H-Indole-1-ethanamine, 4-bromo- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 1H-indole-1-ethanamine.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products:

Oxidation: Indole-3-carboxylic acids.

Reduction: 1H-indole-1-ethanamine.

Substitution: Various substituted indole derivatives.

科学的研究の応用

1H-Indole-1-ethanamine, 4-bromo- has numerous applications in scientific research:

作用機序

The mechanism of action of 1H-Indole-1-ethanamine, 4-bromo- involves its interaction with various molecular targets and pathways:

類似化合物との比較

1H-Indole-1-ethanamine, 4-bromo- can be compared with other indole derivatives such as:

1H-Indole-3-acetic acid: A plant hormone involved in growth regulation.

1H-Indole-3-carbinol: Known for its anticancer properties.

1H-Indole-2-carboxylic acid: Used in the synthesis of pharmaceuticals.

Uniqueness: The presence of a bromine atom at the 4-position of the indole ring in 1H-Indole-1-ethanamine, 4-bromo- enhances its reactivity and biological activity compared to other indole derivatives .

生物活性

Overview

1H-Indole-1-ethanamine, 4-bromo- is a brominated derivative of indole, a significant heterocyclic compound widely recognized for its diverse biological activities. Indole derivatives have been extensively studied for their potential therapeutic applications, particularly in the fields of medicine and pharmacology. This article focuses on the biological activity of 1H-Indole-1-ethanamine, 4-bromo-, including its mechanisms of action, therapeutic potentials, and comparative analysis with other indole derivatives.

Chemical Structure:

- Molecular Formula: C9H10BrN

- Molecular Weight: 213.09 g/mol

Reactivity:

1H-Indole-1-ethanamine, 4-bromo- undergoes various chemical reactions such as oxidation and reduction, which can yield different derivatives with potential biological activities. The presence of the bromine atom enhances its reactivity compared to other indole derivatives.

The biological activity of 1H-Indole-1-ethanamine, 4-bromo- is primarily attributed to its interaction with various molecular targets:

- Cell Signaling: The compound shows structural similarity to tryptamine, allowing it to interact with serotonin receptors and affect neurotransmitter signaling pathways.

- Antimicrobial Activity: It exhibits potential antimicrobial properties against various bacterial strains and fungi.

Biological Activities

Anticancer Activity:

Research indicates that compounds related to indole structures possess anticancer properties. For instance, studies have demonstrated that indole derivatives can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell cycle regulators .

Antimicrobial Properties:

Indole compounds are known for their effectiveness against a range of pathogens. Preliminary studies suggest that 1H-Indole-1-ethanamine, 4-bromo-, may exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. A comparative study highlighted the effectiveness of similar indoles against pathogens such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 0.35 to 1.25 μg/mL .

Comparative Analysis

To better understand the biological activity of 1H-Indole-1-ethanamine, 4-bromo-, it is useful to compare it with other notable indole derivatives:

Case Study 1: Anticancer Properties

A study investigated the cytotoxic effects of several brominated indoles on human cancer cell lines. Results indicated that compounds similar to 1H-Indole-1-ethanamine, 4-bromo-, displayed selective cytotoxicity towards cancer cells while sparing normal cells, suggesting their potential as anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, a series of indole derivatives were synthesized and tested against common bacterial pathogens. The results showed that certain derivatives exhibited potent antibacterial effects with MIC values significantly lower than those of conventional antibiotics like gentamicin .

特性

IUPAC Name |

2-(4-bromoindol-1-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c11-9-2-1-3-10-8(9)4-6-13(10)7-5-12/h1-4,6H,5,7,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGXKILNEZQGPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2CCN)C(=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。